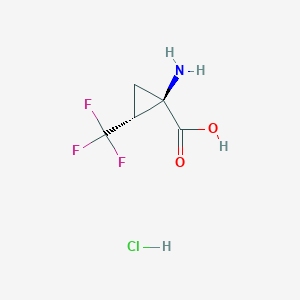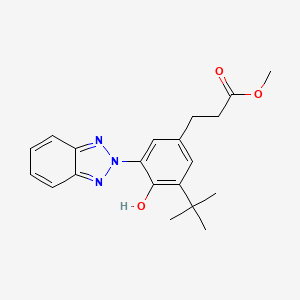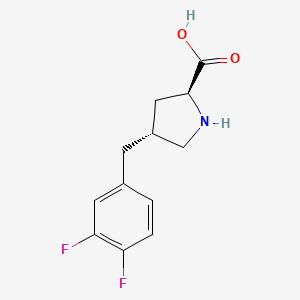![molecular formula C12H17ClN2O3S B3417407 1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride CAS No. 1049768-95-7](/img/structure/B3417407.png)
1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride
説明
1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride is an organic compound with the CAS Number: 1049768-95-7 . It has a molecular weight of 304.8 . The IUPAC name for this compound is 1-[3-(1-piperazinylsulfonyl)phenyl]ethanone hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O3S.ClH/c1-10(15)11-3-2-4-12(9-11)18(16,17)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.科学的研究の応用
Arylpiperazine Derivatives Metabolism and Effects
Arylpiperazine derivatives, including 1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride, undergo extensive metabolism, resulting in 1-aryl-piperazine metabolites. These metabolites have various effects on serotonin receptors and other neurotransmitter systems, significantly influencing treatments for depression, psychosis, or anxiety. Moreover, the study highlights the metabolism pathways and the role of CYP3A4 and CYP2D6 enzymes in the formation and further metabolism of these arylpiperazine derivatives (Caccia, 2007).
Piperazine Derivatives in Drug Design
Piperazine derivatives are crucial in designing drugs for a wide range of therapeutic uses, including antipsychotic, antidepressant, anticancer, and anti-inflammatory applications. Modifications to the piperazine nucleus can significantly impact the medicinal potential of the resulting molecules. This versatile scaffold has been explored for its broad potential in drug discovery, demonstrating the importance of piperazine derivatives in rational drug design (Rathi et al., 2016).
Anti-mycobacterial Activity of Piperazine Analogues
Piperazine and its analogues have shown significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review details the structure-activity relationship (SAR) of piperazine-based compounds, highlighting their potential as cost-effective anti-mycobacterial agents (Girase et al., 2020).
Neuroactive Peptides and Dopamine Receptors Interaction
Angiotensin IV and its analogues, featuring piperazine elements, interact with dopamine receptors, suggesting a complex mechanism underlying their pro-cognitive effects. These interactions might be crucial for developing treatments targeting cognitive functions and memory enhancement, indicating the therapeutic potential of piperazine-containing peptides in neurology (Braszko, 2010).
Piperazine-based Ligands for D2-like Receptors
The synthesis and evaluation of arylcycloalkylamines, including piperazines, have shown that these compounds can significantly influence the binding affinity and selectivity towards D2-like receptors. These findings are vital for developing new antipsychotic agents with improved potency and selectivity, underscoring the importance of piperazine derivatives in medicinal chemistry (Sikazwe et al., 2009).
Safety and Hazards
特性
IUPAC Name |
1-(3-piperazin-1-ylsulfonylphenyl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S.ClH/c1-10(15)11-3-2-4-12(9-11)18(16,17)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCGFVXIWJXKJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1049768-95-7 | |
| Record name | Ethanone, 1-[3-(1-piperazinylsulfonyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049768-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



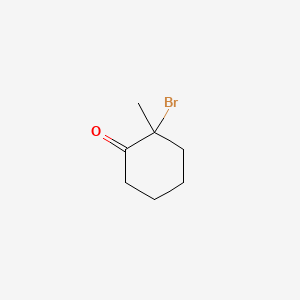

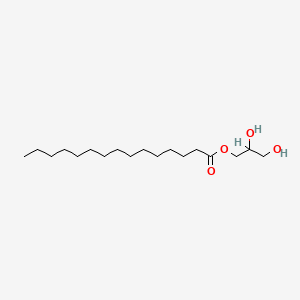
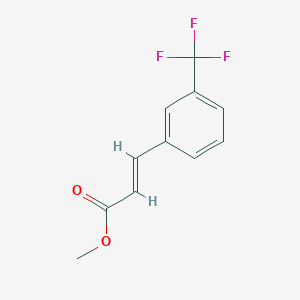
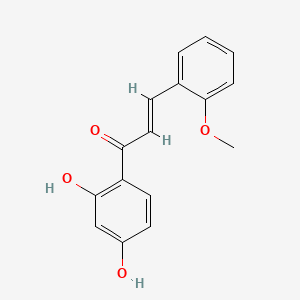
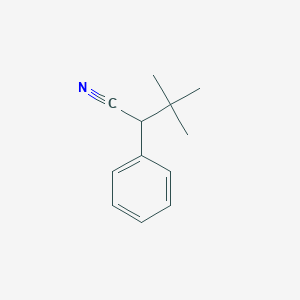
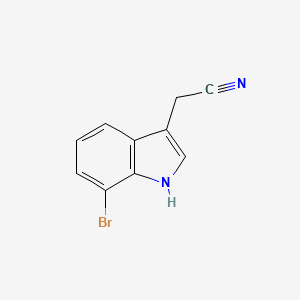


![[(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate](/img/structure/B3417372.png)
